Near-Quantitative Displacement vs. Moderate Yield: 2-Iodo vs. 3-Iodo/4-Iodo Pyridine Reactivity in Trifluoromethylcopper-Mediated Conversion
The compound’s iodine is located at the 2‑position of the pyridine ring. In the copper‑catalyzed displacement of iodide by in situ generated (trifluoromethyl)copper, 2‑iodopyridines are converted to the corresponding 2‑(trifluoromethyl)pyridines almost quantitatively. In contrast, when the iodine occupies the 3‑ or 4‑position, or when bromine replaces iodine, yields are only moderate at best [1]. This positional reactivity differential is not incremental; it represents a categorical difference between near‑complete conversion and sub‑optimal yields that would necessitate additional purification or lower throughput in a process chemistry setting.
| Evidence Dimension | Conversion efficiency in iodide displacement by (trifluoromethyl)copper |
|---|---|
| Target Compound Data | Near-quantitative conversion for 2‑iodopyridines (class includes target compound with iodine at the 2‑position) |
| Comparator Or Baseline | 3‑iodopyridines and 4‑iodopyridines give moderate yields; 2‑bromopyridines also give moderate yields |
| Quantified Difference | Qualitative step‑change: near‑quantitative vs. moderate |
| Conditions | CuI, KF, CF₃SiMe₃ in DMF, in situ generation of (trifluoromethyl)copper |
Why This Matters
The 2‑position iodine in 2‑iodo‑5‑methoxy‑3‑(trifluoromethyl)pyridine enables a clean, high‑yielding trifluoromethyl replacement that cannot be replicated by the 3‑iodo or 4‑iodo regioisomers, directly affecting synthetic route feasibility and cost‑of‑goods.
- [1] Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper. Eur. J. Org. Chem. 2002, (2), 327–330. View Source
